

Initial Toxicological Screening of (+)-Propylhexedrine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological screening of (+)-propylhexedrine. It is designed to inform researchers, scientists, and drug development professionals about the key toxicological endpoints, relevant experimental protocols, and underlying mechanisms of action. Due to a lack of extensive publicly available preclinical toxicology data for (+)-propylhexedrine, this guide also draws upon information from structurally related compounds to provide a more complete toxicological profile.

Quantitative Toxicological Data

The available quantitative toxicological data for (+)-propylhexedrine is limited. The following table summarizes the key acute toxicity values that have been identified in the literature. It is important to note the route of administration, as this significantly impacts the interpretation of the data. Oral toxicity data in rodents, which is most relevant for predicting the effects of human ingestion, is not readily available in the public domain.



| Parameter | Species | Route of Administration | Value | Reference |
|---|---------|----------------------------|-------------|------------------------|
| TDLO (Lowest Published Toxic Dose) | Human | Oral | 3,571 μg/kg | Cayman Chemical SDS |
| LDLO (Lowest Published Lethal Dose) | Rat | Intraperitoneal | 65 mg/kg | Cayman Chemical SDS |
| LD50 (Median Lethal Dose) | Mouse | Intraperitoneal | 85 mg/kg | Cayman Chemical SDS |

Note: The absence of comprehensive preclinical data necessitates a cautious approach in risk assessment. The provided data from non-oral routes suggest a moderate level of acute toxicity.

Inferred Toxicological Profile from Structural Analogs

(+)-Propylhexedrine is a cycloalkylamine, structurally related to amphetamine. Therefore, its toxicological profile can be partially inferred from related compounds.

- Cyclohexylamine: This parent compound of the cyclohexylamine class is known to cause systemic, cardiovascular, reproductive, and neurological effects. It is corrosive and can cause dose-dependent increases in blood pressure[1][2].
- Amphetamine Analogs: These compounds are well-known central nervous system stimulants with significant cardiovascular and neurotoxic potential. Common toxicities include tachycardia, hypertension, and in high doses, arrhythmias and psychosis[3][4][5].

Given these relationships, a thorough toxicological screening of (+)-propylhexedrine should prioritize the assessment of cardiovascular, neurological, and reproductive systems.

Experimental Protocols for Initial Toxicological Screening



A standard initial toxicological screening program for a compound like (+)-propylhexedrine would include assessments of acute toxicity, cardiovascular safety, and genotoxicity. The following are detailed methodologies for these key experiments, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Following OECD Guidelines)

The objective of an acute oral toxicity study is to determine the short-term toxicity of a substance following a single oral dose. The OECD provides several guidelines for this purpose.

Recommended Guideline: OECD Test Guideline 423: Acute Toxic Class Method.

Methodology:

- Principle: This method uses a stepwise procedure with a small number of animals per step.
 The outcome of each step determines the dosage for the next step. The goal is to classify the substance into a specific toxicity class rather than determining a precise LD50 value, thereby reducing animal usage.
- Animal Species: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) are typically used. Females are often used as they can be slightly more sensitive.
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered as a single dose by gavage using a stomach tube. The volume administered should not exceed a standard limit (e.g., 1 mL/100g body weight for aqueous solutions).
- Dosage Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The selection is based on any existing information about the substance's toxicity.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter. Body weight is recorded weekly.



 Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Cardiovascular Safety Pharmacology (Following ICH S7B Guideline)

The objective of a cardiovascular safety pharmacology study is to assess the potential effects of a test substance on the cardiovascular system.

Recommended Study: In vivo assessment of cardiovascular parameters in a conscious, non-rodent species (e.g., beagle dog or non-human primate).

Methodology:

- Principle: The International Council for Harmonisation (ICH) guideline S7B recommends a strategy to evaluate the potential for delayed ventricular repolarization (QT interval prolongation)[6]. A core battery of tests should assess effects on blood pressure, heart rate, and the electrocardiogram (ECG).
- Animal Model: Conscious telemetered animals are the gold standard as they allow for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
- Experimental Design: A crossover design is often used where each animal serves as its own control. Animals are administered the vehicle and multiple doses of the test substance on different days.

Data Collection:

- Hemodynamics: Continuous measurement of systemic arterial blood pressure (systolic, diastolic, mean) and heart rate.
- Electrocardiography: Continuous recording of the ECG to measure PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's formula, or an individual animal correction factor).



- Data Analysis: The effects of the test substance are compared to the vehicle control. The relationship between drug concentration and cardiovascular effects is also analyzed.
- In Vitro Follow-up: If cardiovascular effects are observed, follow-up in vitro studies, such as an hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are recommended to investigate the mechanism of action.

Genotoxicity Testing (Following OECD Guidelines)

A standard battery of in vitro genotoxicity tests is required to assess the potential of a substance to cause genetic mutations.

Recommended Test Battery:

- Ames Test (Bacterial Reverse Mutation Test OECD Guideline 471):
 - Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli
 with pre-existing mutations that render them unable to synthesize an essential amino acid.
 The test substance is evaluated for its ability to cause reverse mutations, allowing the
 bacteria to grow in an amino acid-deficient medium.
 - Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
- In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):
 - Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells[7].
 - Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges)[8] [9][10][11].

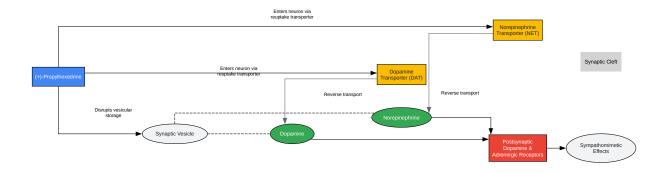


- In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay OECD Guideline 490 or HPRT Test - OECD Guideline 476):
 - Principle: These assays detect gene mutations in cultured mammalian cells.
 - Methodology: Cells are treated with the test substance with and without metabolic activation. After a period of time to allow for the expression of mutations, the cells are cultured in a selective medium to detect mutant colonies.

Visualizations

Signaling Pathway of (+)-Propylhexedrine

The primary mechanism of action of (+)-propylhexedrine at higher doses involves the release of norepinephrine and dopamine in the central nervous system.



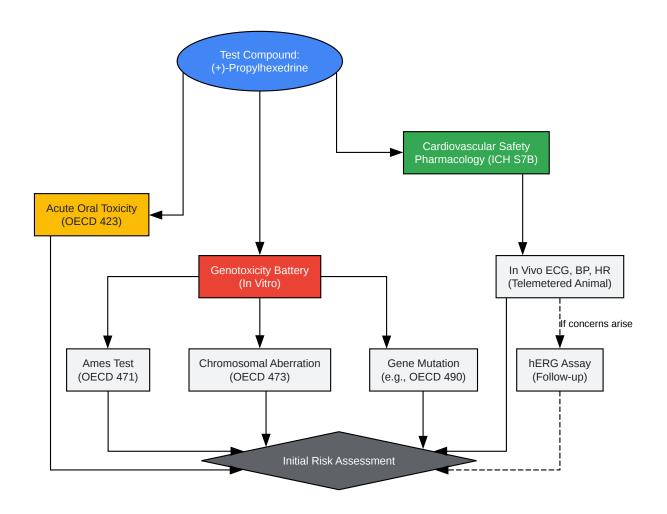
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Caption: Proposed signaling pathway for (+)-propylhexedrine.



Experimental Workflow for Initial Toxicological Screening

The following diagram illustrates a typical workflow for the initial toxicological screening of a new chemical entity like (+)-propylhexedrine.



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Caption: A typical experimental workflow for initial toxicological screening.



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